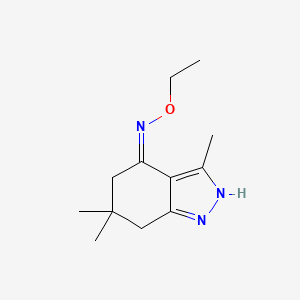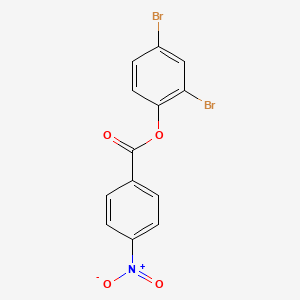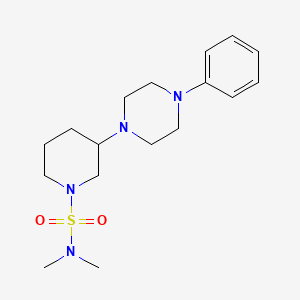
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides or ethyl sulfonates.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ethyl halides or sulfonates for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethylated or halogenated derivatives.
科学的研究の応用
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazole: Lacks the imine group.
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-pyrazole: Contains a pyrazole ring instead of an indazole ring.
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-benzimidazole: Contains a benzimidazole ring.
Uniqueness
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ethoxy group, multiple methyl groups, and imine functionality differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.
特性
IUPAC Name |
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-5-16-15-10-7-12(3,4)6-9-11(10)8(2)13-14-9/h5-7H2,1-4H3,(H,13,14)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZFZWYLBUWMM-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NNC(=C21)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/CC(CC2=NNC(=C21)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6099877.png)

![2-[(2-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6099886.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![3-CHLORO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B6099920.png)
![1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6099925.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B6099926.png)
![1-[2-(2,5-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6099934.png)
![N-(3,4-difluorophenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6099936.png)

![2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)
![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)
